molecular formula C12H13N3S B5214626 3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No. B5214626
M. Wt: 231.32 g/mol
InChI Key: OBYBTGCULGTXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole has been widely studied for its potential applications in medicinal chemistry. It has been shown to possess antifungal, antibacterial, and anticancer properties. It has also been studied as a potential inhibitor of enzymes such as xanthine oxidase and aldose reductase. In addition, it has been investigated for its potential use as a corrosion inhibitor in the oil and gas industry.

Mechanism of Action

The mechanism of action of 3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of xanthine oxidase, an enzyme that plays a role in the production of uric acid. It has also been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
Studies have shown that 3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole has a number of biochemical and physiological effects. For example, it has been shown to reduce the levels of uric acid in the blood of rats. It has also been shown to reduce the levels of glucose and fructose in the blood of diabetic rats. In addition, it has been shown to possess antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is its broad range of potential applications. It has been studied for its potential use in medicinal chemistry, agriculture, and materials science. However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell lines at high concentrations.

Future Directions

There are many potential future directions for research on 3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole. One area of interest is its potential use as a corrosion inhibitor in the oil and gas industry. Another area of interest is its potential use as an anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 3-(allylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with allyl bromide in the presence of a base such as potassium hydroxide. Another method involves the reaction of 1,2,4-triazole with allyl chloride and potassium thiocyanate.

properties

IUPAC Name

4-methyl-3-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-3-9-16-12-14-13-11(15(12)2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYBTGCULGTXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole

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